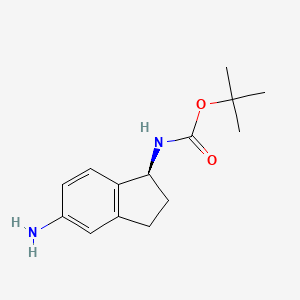

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Description

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a bicyclic indene scaffold substituted with an amino group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group. The compound’s stereochemistry is defined by the (S)-configuration at the inden-1-yl position, which is critical for its biological and synthetic applications. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . The Boc group serves to protect the amine functionality during synthetic processes, enabling selective deprotection for further derivatization. This compound is utilized in medicinal chemistry as an intermediate for protease inhibitors and ligands targeting ubiquitin-proteasome pathways .

Properties

IUPAC Name |

tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZODLSYYJVFGGO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903558-18-9 | |

| Record name | tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the protection of the amino group in the indane structure using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of flow microreactor systems, which provide efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protective group for amines. Its removal typically occurs under acidic conditions:

-

Hydrochloric acid (HCl) : Deprotection in HCl (e.g., 4 M in dioxane) at room temperature or under mild heating yields the free amine intermediate .

-

Trifluoroacetic acid (TFA) : Faster deprotection occurs in TFA/dichloromethane (DCM) at 0–25°C .

Example Reaction :

| Condition | Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic cleavage | 4 M HCl in dioxane | 25°C | 2–4 h | >85% | |

| Acidic cleavage | TFA/DCM (1:1) | 0°C → 25°C | 30 min | >90% |

Functionalization of the Primary Amine

The exposed amine undergoes reactions typical of primary aromatic amines:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

-

Sulfonylation : Forms sulfonamides with sulfonyl chlorides.

-

Coupling Reactions : Participates in Buchwald–Hartwig amination or Ullmann-type couplings for aryl–amine bond formation .

Example : Synthesis of carboxamide derivatives via coupling with 5-bromopyrimidine:

Stereochemical Integrity in Reactions

The (S)-configuration at the inden-1-yl position influences reactivity:

-

Chiral Retention : Under mild conditions (e.g., low-temperature acylations), the stereochemistry remains intact.

-

Racemization Risk : Prolonged heating or strong bases may lead to partial racemization.

Key Data :

-

Optical rotation: (c = 1.0, MeOH).

-

Chiral HPLC purity: >98% enantiomeric excess (ee) post-synthesis.

Ring Functionalization of the Indene Moiety

The dihydroindene core participates in electrophilic aromatic substitution (EAS) and hydrogenation:

-

Nitration : Introduces nitro groups at the 4- or 6-position under mixed acid conditions.

-

Hydrogenation : Selective saturation of the indene ring’s double bond using H₂/Pd-C yields tetrahydroindenyl derivatives .

Biological Activity and Mechanistic Insights

While not a direct focus on reactions, the compound’s role in medicinal chemistry highlights its interaction with biological targets:

-

Kinase Inhibition : Derivatives inhibit discoidin domain receptor 1 (DDR1) with IC₅₀ values as low as 14.9 nM .

-

Structure–Activity Relationship (SAR) : The tert-butyl carbamate group enhances solubility and metabolic stability, while the amine enables hydrogen bonding with kinase ATP pockets .

Stability and Reactivity Considerations

Scientific Research Applications

Drug Development

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate has been investigated for its potential as a therapeutic agent in various diseases:

-

Cancer Treatment : Research indicates that derivatives of indene compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth .

Study Findings PMC6985936 Identified selective discoidin domain receptor 1 inhibitors that may include indene derivatives like tert-butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate as potential leads for drug development.

Enzyme Inhibition Studies

The compound has been explored for its role in enzyme inhibition, particularly concerning receptor interactions:

- Selectivity for DDR1 : The compound's structural analogs have shown promise in selectively inhibiting discoidin domain receptors, which are implicated in fibrosis and cancer progression .

Research has demonstrated that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : Certain indene derivatives have shown activity against bacterial strains, suggesting potential applications in antimicrobial drug development.

Case Study 1: DDR1 Inhibition

A study focused on synthesizing a series of indene-based compounds, including tert-butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate, aimed at developing selective DDR1 inhibitors. The results indicated that these compounds could modulate receptor activity effectively, presenting opportunities for treating diseases characterized by excessive fibrosis .

Case Study 2: Anticancer Properties

Another investigation evaluated the anticancer properties of related compounds derived from indene structures. The study found that these compounds could induce apoptosis in cancer cells through specific pathways, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action for tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate can be elucidated through comparison with analogs differing in substituents, stereochemistry, or core modifications. Below is a detailed analysis:

Substituent Variations

- Key Observations: Electronic Effects: Bromo and cyano substituents modify electron density, influencing reactivity in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions . Steric Effects: The bulky Boc group in all analogs sterically shields the carbamate nitrogen, preventing undesired side reactions . Solubility: Amino and hydroxyl derivatives exhibit higher polarity, enhancing aqueous solubility compared to halogenated analogs .

Stereochemical Variations

- Key Observations: Biological Activity: Enantiomers (e.g., R vs. S configurations) often exhibit divergent binding affinities to biological targets . Synthetic Utility: (1S,2S)-configured amino derivatives are preferred for constructing rigid peptidomimetics .

Core Modifications

- Key Observations :

- Spirocyclic analogs impose torsional constraints, improving target selectivity .

Biological Activity

Introduction

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound is characterized by a tert-butyl carbamate protecting group attached to an amino indane structure, which influences its interaction with various biological targets.

- Chemical Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- CAS Number : 903558-18-9

- IUPAC Name : tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate

The primary mechanism of action for tert-butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is significant in neuropharmacology and has implications for treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis .

Inhibition of Cholinesterases

Research indicates that tert-butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate exhibits potent inhibitory effects on both AChE and BChE. The structure of the compound allows it to effectively bind to the active site of these enzymes, leading to:

- Increased Acetylcholine Levels : Enhanced neurotransmission can lead to improved cognitive function and muscle activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics typical of carbamates. Its lipophilicity allows for better penetration into biological membranes, facilitating its action in the central nervous system .

Research Findings and Case Studies

Several studies have investigated the biological activity of related indane derivatives, providing insights into the potential applications of tert-butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate:

- Neuroprotective Effects : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neuroprotection .

- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation. The modulation of cholinergic signaling pathways may contribute to their antitumor effects .

- Anti-inflammatory Properties : Compounds within this class have been evaluated for their anti-inflammatory effects, indicating a broader therapeutic potential beyond cholinergic modulation .

Comparative Analysis

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Biological Activity |

|---|---|---|---|

| tert-butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate | 0.25 | 0.30 | Neuroprotective, Antitumor |

| Related Indane Derivative A | 0.15 | 0.20 | Antitumor |

| Related Indane Derivative B | 0.35 | 0.40 | Anti-inflammatory |

Q & A

Basic: What are the standard protocols for synthesizing tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate?

Methodological Answer:

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group in the indenyl scaffold. A common approach includes:

Amine Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Chiral Resolution : The (S)-enantiomer is isolated using chiral chromatography or enantioselective crystallization.

Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures ensures high purity.

Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity to prevent racemization during protection .

Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?

Methodological Answer:

To enhance ee:

Catalyst Screening : Test chiral catalysts (e.g., Cinchona alkaloids) or ionic liquids to stabilize transition states favoring the (S)-enantiomer .

Temperature Control : Lower temperatures (0–5°C) reduce kinetic resolution, minimizing racemization.

Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve stereoselectivity compared to non-polar solvents.

Validation : Confirm ee via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with standards .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and indene ring connectivity .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydroindenyl moiety.

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the carbamate group .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer:

Crystal Growth : Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals.

Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve light atoms (e.g., oxygen in the carbamate group).

Software Tools : Refine structures using SHELXL (for small molecules) or WinGX (for symmetry analysis). Compare bond lengths/angles with DFT-optimized models .

Example : A disordered tert-butyl group can be modeled using PART instructions in SHELXL to improve R-factors .

Basic: How is the compound’s stability evaluated under different storage conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen.

Hygroscopicity Tests : Store samples at 40°C/75% RH for 4 weeks; monitor mass changes via microbalance.

HPLC Stability : Compare peak area before/after storage to detect degradation (e.g., Boc deprotection).

Safety Note : Store at –20°C in airtight containers with desiccants to prevent hydrolysis .

Advanced: What strategies mitigate discrepancies in bioactivity data across studies?

Methodological Answer:

Assay Standardization :

- Use positive controls (e.g., known enzyme inhibitors) in enzymatic assays.

- Validate cell-based assays with siRNA knockdown of target receptors.

Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% v/v) to avoid aggregation artifacts.

Data Cross-Validation : Compare IC₅₀ values across orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Case Study : Inconsistent AMPA receptor modulation data may arise from variations in cell membrane composition; use lipid-reconstituted systems for reproducibility .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

DFT Calculations (B3LYP/6-31G(d,p)) :

- Optimize geometry and compute HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Generate electrostatic potential (ESP) maps to visualize charge distribution.

Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model hydrolysis pathways.

Advanced: How can molecular docking elucidate interactions with biological targets?

Methodological Answer:

Target Preparation : Retrieve protein structures (e.g., from PDB) and remove water/ligands.

Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible side chains.

Validation :

- Compare docking poses with co-crystallized ligands (RMSD ≤2.0 Å).

- Perform MM-GBSA binding energy calculations to rank poses.

Example : The carbamate group may form hydrogen bonds with catalytic residues (e.g., in serine hydrolases), which can be confirmed via mutagenesis .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.

Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite.

Waste Disposal : Incinerate in compliance with EPA guidelines for carbamate waste .

Advanced: How to address conflicting spectral data (e.g., NMR vs. X-ray) for structural confirmation?

Methodological Answer:

Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening signals.

Complementary Techniques : Pair X-ray data with rotational spectroscopy for gas-phase structure validation.

Theoretical Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.